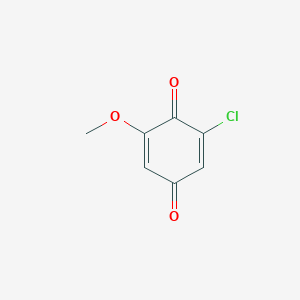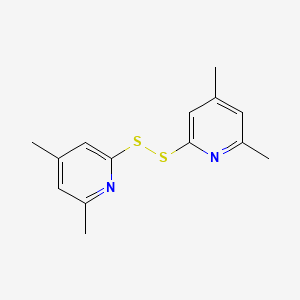
2,2'-Disulfanediylbis(4,6-dimethylpyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(4,6-dimethylpyridine) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) typically involves the reaction of 4,6-dimethylpyridine with sulfur sources under controlled conditions. One common method includes the oxidation of 4,6-dimethylpyridine with sulfur to form the disulfide bond. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the disulfide linkage.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(4,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学的研究の応用
2,2’-Disulfanediylbis(4,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other cellular components. The compound’s pyridine rings can also participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar disulfide linkage but with chloro-substituted aniline rings.
2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile): Similar structure with nitrile groups instead of pyridine rings.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of dimethylpyridine.
Uniqueness
2,2’-Disulfanediylbis(4,6-dimethylpyridine) is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
54364-18-0 |
|---|---|
分子式 |
C14H16N2S2 |
分子量 |
276.4 g/mol |
IUPAC名 |
2-[(4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-11(3)15-13(7-9)17-18-14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 |
InChIキー |
SIEIXEIYCPXSQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)SSC2=CC(=CC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


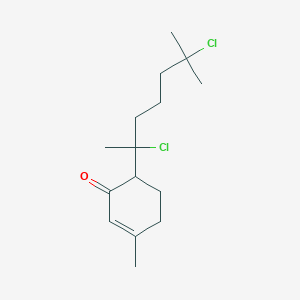
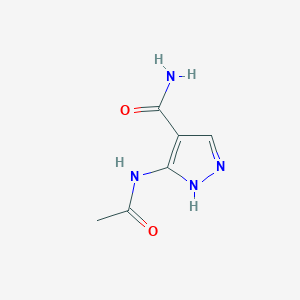
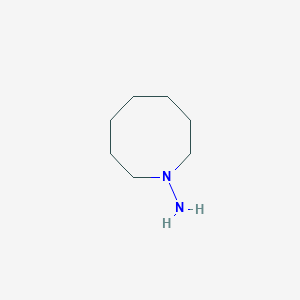
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
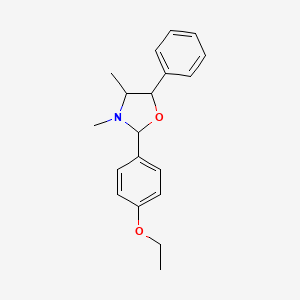
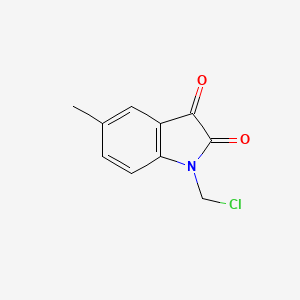
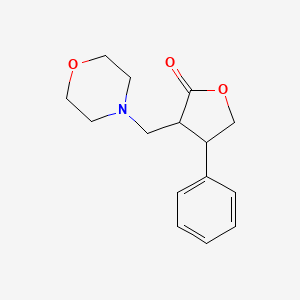
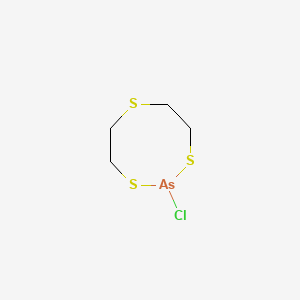
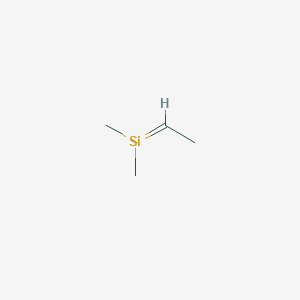
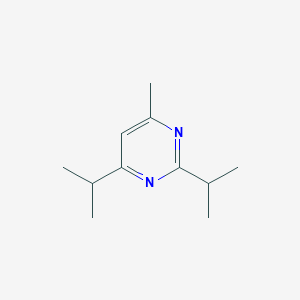
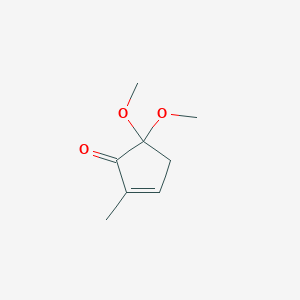
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

